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Compound of Interest

Compound Name: 2,2-Dimethyl-6-acetylchroman

Cat. No.: B1596608

2,2-Dimethyl-6-acetylchroman is a heterocyclic organic compound belonging to the chroman
family. The chroman scaffold is a core structural motif found in a wide array of natural products
and pharmacologically active molecules, including tocopherols (Vitamin E) and various
flavonoids. The specific substitution of a gem-dimethyl group at the 2-position and an acetyl
group at the 6-position confers distinct physicochemical properties that are critical for its
behavior in both chemical and biological systems.

This technical guide, designed for researchers, scientists, and drug development professionals,
provides a comprehensive analysis of the essential physicochemical properties of 2,2-
Dimethyl-6-acetylchroman. Moving beyond a simple data sheet, this document elucidates the
experimental basis for these properties and offers field-proven insights into their determination,
ensuring a blend of technical accuracy and practical applicability. The narrative is structured to
explain the causality behind experimental choices, grounding the data in established scientific
principles.

Core Physicochemical and Structural Properties

The fundamental properties of a compound dictate its handling, reactivity, and potential
applications. For 2,2-Dimethyl-6-acetylchroman, these have been characterized through a
combination of experimental measurements and computational analysis.

Summary of Physicochemical Data
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A consolidated overview of the key quantitative data for 2,2-Dimethyl-6-acetylchroman is
presented below. This allows for rapid assessment and comparison.

Property Value Source | Method
Molecular Formula C13H1602 [1]
Molecular Weight 204.26 g/mol Calculated
Physical State Solid [2]
] ] Differential Scanning
Melting Point 93°C )
Calorimetry (DSC)[2]
N Differential Scanning
Decomposition Temp. >196°C )
Calorimetry (DSC)[2]
Estimated based on similar
Computed logP ~3.0-35
structures|[3]
N Poorly soluble in water; Expected based on
Solubility ) )
Soluble in organic solvents. structure[4]

Structural and Spectroscopic Elucidation

The identity and purity of 2,2-Dimethyl-6-acetylchroman are unequivocally established
through a suite of spectroscopic and crystallographic techniques. These methods provide a
detailed picture of the molecule's architecture and electronic environment.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: Both *H and 3C NMR are fundamental
for structural confirmation. The *H NMR spectrum is expected to show distinct signals for the
aromatic protons, the aliphatic protons on the chroman ring, the gem-dimethyl groups, and
the acetyl methyl group. DFT-calculated *H NMR chemical shifts have shown excellent
agreement with experimental data, validating the assigned structure.[2][5]

« Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are
crucial for identifying the key functional groups. A strong absorption band corresponding to
the carbonyl (C=0) stretch of the acetyl group is a characteristic feature in the IR spectrum.
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Other significant signals include those for C-O-C stretching of the ether linkage in the
chroman ring and C-H stretching from the aromatic and aliphatic portions.[2]

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound by
identifying the molecular ion peak (M*). High-resolution mass spectrometry (HRMS) can
provide the exact mass, which further confirms the elemental composition (C13H16032).

X-ray Crystallography: The definitive three-dimensional structure in the solid state has been
determined by single-crystal X-ray diffraction. This analysis revealed that 2,2-Dimethyl-6-
acetylchroman crystallizes in the triclinic P-1 space group, with two molecules per unit cell.
[2] This technique provides precise bond lengths, bond angles, and the overall conformation
of the molecule, confirming that a substantial fragment of the molecule is planar due to
extended 1t-bonding delocalization.[2]

Experimental Protocol: Determination of Aqueous
Thermodynamic Solubility

The aqueous solubility of a compound is a critical parameter in drug development, directly

influencing its absorption and bioavailability. The following protocol describes a robust "shake-

flask" method, a gold standard for measuring thermodynamic equilibrium solubility.[6] This

method is designed as a self-validating system by ensuring that a true equilibrium is reached

and accurately measured.

Causality Behind Experimental Design

Choice of Method: The shake-flask method is chosen over kinetic or high-throughput
methods because it is designed to measure thermodynamic solubility, representing a true
equilibrium state. This is vital for building foundational ADME (Absorption, Distribution,
Metabolism, and Excretion) models.

Equilibration Time: A 24-48 hour equilibration period is necessary to ensure that the
dissolution process has reached a steady state, which is especially important for crystalline
solids that may dissolve slowly.

Phase Separation: Centrifugation is a critical step to effectively separate the undissolved
solid from the saturated solution without altering the equilibrium, which could occur with
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filtration if the filter membrane adsorbs the compound.

o Quantification: High-Performance Liquid Chromatography (HPLC) is selected for its high
sensitivity, specificity, and accuracy in quantifying the concentration of the analyte in the
supernatant.

Step-by-Step Methodology

e Preparation of Stock Standard Solution: Accurately weigh approximately 5 mg of 2,2-
Dimethyl-6-acetylchroman and dissolve it in a suitable organic solvent (e.g., acetonitrile or
DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

» Creation of Calibration Curve: Prepare a series of calibration standards (typically 5-7
concentrations) by serially diluting the stock solution with the assay buffer (e.g., Phosphate-
Buffered Saline, pH 7.4).

o Sample Preparation for Solubility Assay: Add an excess amount of solid 2,2-Dimethyl-6-
acetylchroman (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the
desired aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid is essential to
ensure saturation.

» Equilibration: Seal the vials and place them in a shaking incubator or on a rotator at a
constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended mixing ensures
that the system reaches thermodynamic equilibrium.[6]

» Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., >10,000 g)
for 15-20 minutes to pellet the undissolved solid.[4]

o Sample Collection: Carefully collect an aliquot of the clear supernatant from the top layer,
being cautious not to disturb the solid pellet.

« Dilution and Analysis: Dilute the supernatant with the mobile phase to fall within the range of
the previously prepared calibration curve.

o HPLC Quantification: Analyze the calibration standards and the diluted sample by a validated
HPLC-UV method. The concentration of 2,2-Dimethyl-6-acetylchroman in the supernatant
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is determined by interpolating its peak area from the linear regression of the calibration

curve.

o Data Reporting: The final solubility is calculated by multiplying the interpolated concentration
by the dilution factor and is typically reported in units of pg/mL or uM.

Workflow Visualization

The following diagram illustrates the key stages of the thermodynamic solubility determination

workflow.
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Workflow for Thermodynamic Solubility Determination
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Caption: Experimental workflow for determining thermodynamic solubility.
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Conclusion

The physicochemical properties of 2,2-Dimethyl-6-acetylchroman, particularly its defined
crystalline structure, melting point, and expected hydrophobic nature, provide a solid
foundation for its further investigation and application. The characterization by robust
spectroscopic and crystallographic methods ensures a high degree of confidence in its
structure and purity. Furthermore, the application of standardized, well-rationalized
experimental protocols, such as the shake-flask method for solubility, is paramount for
generating reliable and reproducible data essential for drug discovery and development
pipelines. This guide provides the necessary technical details and conceptual framework to
empower researchers in their work with this and related chroman derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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